1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Formation of the Ethoxy-Methylphenyl Intermediate: This step involves the reaction of 2-ethoxy-5-methylphenol with a sulfonyl chloride in the presence of a base to form the ethoxy-methylphenyl sulfonyl chloride.
Coupling with Piperazine: The ethoxy-methylphenyl sulfonyl chloride is then reacted with 4-(4-methylphenyl)piperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine can be compared with other sulfonyl piperazine compounds, such as:
1-[(2-Methoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-[(2-Chlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-10-7-17(3)15-20(19)26(23,24)22-13-11-21(12-14-22)18-8-5-16(2)6-9-18/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYFPRZGUJWBSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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